Glutaminase C-IN-1

Overview

Description

- Glutaminase C-IN-1 (Compound 968) is an allosteric inhibitor of Glutaminase C (GAC).

- It selectively inhibits cancer cell growth without affecting normal cellular counterparts .

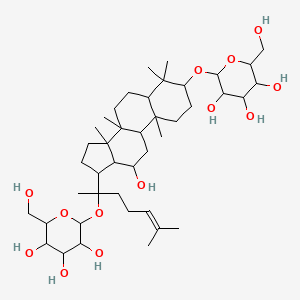

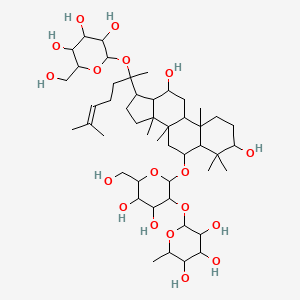

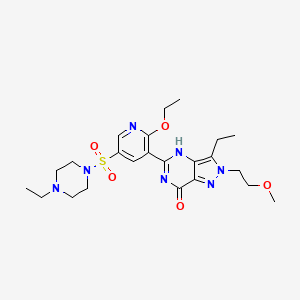

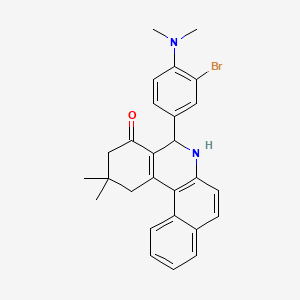

- The chemical structure of this compound is shown below: !this compound Chemical Structure

Scientific Research Applications

- Glutaminase C-IN-1 has significant implications in research across multiple fields:

Cancer Research: Its selective inhibition of cancer cells makes it a promising candidate for cancer therapy.

Metabolism Studies: Investigating glutamine metabolism and its impact on cell growth.

Drug Development: Potential as a target for drug discovery.

Mitochondrial Function: Understanding its role in cellular energy production.

Mechanism of Action

Target of Action

Glutaminase C-IN-1, also known as Compound 968, is an allosteric inhibitor of Glutaminase C . Glutaminase C, encoded by the GLS1 gene, is a highly active isoform of glutaminase . This enzyme plays a crucial role in glutamine metabolism, converting glutamine to glutamate , which is a vital metabolite for cells .

Mode of Action

This compound interacts with Glutaminase C in a way that it inhibits the enzyme’s activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the cells’ metabolic processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is glutamine metabolism . Glutaminase C catalyzes the first step of this pathway, converting glutamine to glutamate . Glutamate then enters the tricarboxylic acid (TCA) cycle . By inhibiting Glutaminase C, this compound disrupts this process, affecting the TCA cycle and other downstream effects such as the biosynthesis of nucleotides and glutathione .

Pharmacokinetics

It is known that the compound is an allosteric inhibitor, suggesting that it binds to a site on glutaminase c other than the active site, influencing the enzyme’s activity .

Result of Action

The inhibition of Glutaminase C by this compound results in a disruption of glutamine metabolism . This disruption can inhibit the growth of cancer cells without affecting their normal cellular counterparts . This is because many cancer cells exhibit a metabolic shift known as the Warburg effect, where they rely heavily on glutamine metabolism . Therefore, the inhibition of Glutaminase C can effectively eliminate cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the tumor microenvironment can alter the effectiveness of the compound . Additionally, the compound’s efficacy can be affected by the metabolic adaptation of cancer cells during tumor hypoxia .

Biochemical Analysis

Biochemical Properties

Glutaminase C-IN-1 interacts with the enzyme glutaminase, inhibiting its activity . This interaction affects the conversion of glutamine to glutamate, a critical step in glutaminolysis . This compound is an allosteric inhibitor, meaning it binds to a site on the glutaminase enzyme different from the active site, changing the enzyme’s conformation and reducing its activity .

Cellular Effects

The inhibition of glutaminase by this compound has significant effects on various types of cells. It has been shown to induce cell cycle arrest at the G1 phase, increase the production of cellular reactive oxygen species (ROS), and promote cellular stress and cancer cell apoptosis . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the glutaminase enzyme. This binding leads to enzyme inhibition, changes in gene expression, and alterations in cellular metabolic pathways . The binding of this compound to glutaminase is allosteric, meaning it occurs at a site other than the enzyme’s active site, leading to changes in the enzyme’s conformation and activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is limited, it is known that the compound’s effects on cell cycle progression and ROS production occur over time .

Dosage Effects in Animal Models

While specific information on dosage effects of this compound in animal models is limited, it is known that the compound’s effects on cell cycle progression and ROS production are dose-dependent .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutaminolysis . By inhibiting glutaminase, this compound affects the conversion of glutamine to glutamate, a critical step in this pathway .

Transport and Distribution

Given its role as a glutaminase inhibitor, it is likely that it interacts with the same transporters and binding proteins as glutamine and glutamate .

Subcellular Localization

Glutaminase, the enzyme that this compound inhibits, is known to be localized in the mitochondria . Therefore, it is likely that this compound also localizes to the mitochondria to exert its inhibitory effects.

Preparation Methods

- Synthetic routes and reaction conditions for Glutaminase C-IN-1 are not widely documented in the available literature.

- Industrial production methods may involve proprietary processes.

Chemical Reactions Analysis

- Glutaminase C-IN-1 likely undergoes various reactions, but specific details are scarce.

- Common reagents and conditions used in these reactions remain undisclosed.

- Major products formed from these reactions are not well-documented.

Comparison with Similar Compounds

- Glutaminase inhibitors are a growing area of research.

- Glutaminase C-IN-1’s uniqueness lies in its selective action against cancer cells.

- Similar compounds include other glutaminase inhibitors like BPTES and CB-839.

Properties

IUPAC Name |

5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFRRJQWRZFDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389215 | |

| Record name | CHEBI:60279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311795-38-7 | |

| Record name | CHEBI:60279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

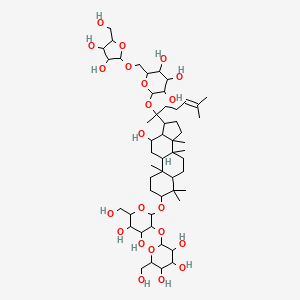

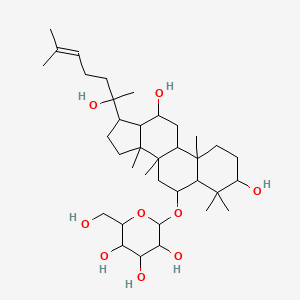

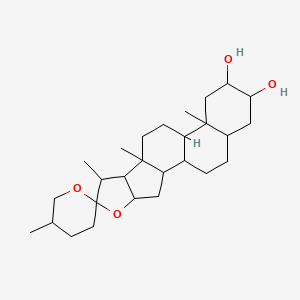

![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)